molecular formula C28H26FNO3 B197508 (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

Cat. No.: B197508
M. Wt: 443.5 g/mol
InChI Key: ACYYHAZVNHMRMQ-XKZIYDEJSA-N
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Preparation Methods

The synthesis of LGD-5552 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

LGD-5552 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of LGD-5552 with modified functional groups .

Scientific Research Applications

LGD-5552 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

LGD-5552 is compared to other selective glucocorticoid receptor modulators and traditional glucocorticoids like prednisolone. Similar compounds include:

LGD-5552 stands out due to its ability to provide potent anti-inflammatory effects with a reduced side effect profile, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C28H26FNO3

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

InChI

InChI=1S/C28H26FNO3/c1-15-7-6-8-17(26(15)29)13-22-24-18(25-21(33-22)12-11-20(31)27(25)32-5)9-10-19-23(24)16(2)14-28(3,4)30-19/h6-14,30-31H,1-5H3/b22-13-

InChI Key

ACYYHAZVNHMRMQ-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C\2/C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F

SMILES

CC1=CC=CC(=C1F)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F

Synonyms

5-((2-fluoro-3-methylphenyl)methylene)-2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinolin-9-ol
LGD 5552
LGD-5552
LGD5552

Origin of Product

United States

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